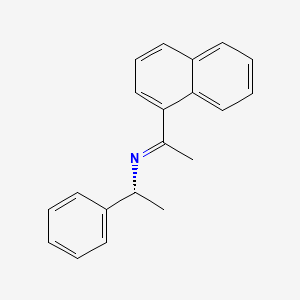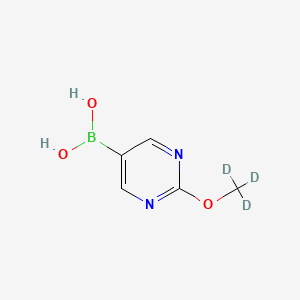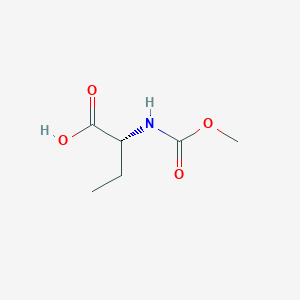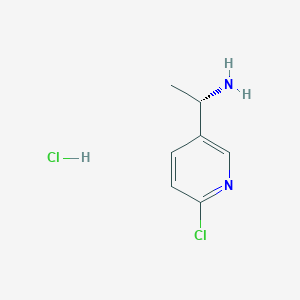
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction between 1-naphthaldehyde and 1-phenylethylamine under acidic or basic conditions can yield the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology
In biological research, this compound has been studied for its potential as an antioxidant and anticancer agent. Its ability to scavenge free radicals and inhibit cancer cell proliferation has been demonstrated in various in vitro studies .
Medicine
The compound’s anticancer properties have led to investigations into its potential use in chemotherapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties allow it to impart vibrant colors to various materials.
Mechanism of Action
The mechanism by which (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine exerts its effects involves its interaction with cellular components. As an antioxidant, it scavenges reactive oxygen species, thereby protecting cells from oxidative damage. In its anticancer role, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine: A structural isomer with similar properties but different spatial arrangement.
N-(1-(Naphthalen-1-yl)ethylidene)aniline: Another Schiff base with a similar naphthalene moiety but different amine component.
Uniqueness
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is unique due to its specific stereochemistry and the presence of both naphthalene and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H19N |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-[(1R)-1-phenylethyl]ethanimine |
InChI |
InChI=1S/C20H19N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-15H,1-2H3/t15-/m1/s1 |
InChI Key |
LWYGKPGNUHCTCL-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)

![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)


![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)




![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
